molecular formula C21H22N2O3 B11497889 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Cat. No.: B11497889
M. Wt: 350.4 g/mol
InChI Key: NOWGPIZXHTXJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and heterocyclic components, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with 2-methylquinoline-4-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions include various quinoline and phenyl derivatives, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethoxyphenylacetaldehyde

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide stands out due to its unique combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C21H22N2O3/c1-14-10-16(17-6-4-5-7-18(17)23-14)13-22-21(24)12-15-8-9-19(25-2)20(11-15)26-3/h4-11H,12-13H2,1-3H3,(H,22,24)

InChI Key

NOWGPIZXHTXJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.